1-((4-Bromophenyl)sulfonyl)piperidin-4-one

描述

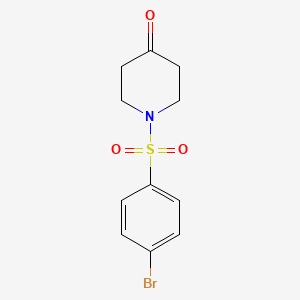

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H12BrNO3S It is known for its unique structure, which includes a piperidin-4-one core substituted with a 4-bromophenylsulfonyl group

准备方法

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one typically involves the reaction of 4-piperidinone with 4-bromobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-piperidinone and 4-bromobenzenesulfonyl chloride.

Reaction Conditions: The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-piperidinone is dissolved in an appropriate solvent, such as dichloromethane, and 4-bromobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution with nucleophiles under controlled conditions.

Reduction of the Ketone Group

The ketone at the 4-position of the piperidine ring is reduced to a secondary alcohol or amine.

Sulfonyl Group Reactivity

The sulfonyl moiety participates in reactions under specific conditions:

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed coupling reactions:

Heterocycle Formation

The ketone and sulfonyl groups facilitate cyclization reactions:

Critical Analysis of Reaction Mechanisms

- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the phenyl ring, directing substitution to the para position relative to bromine .

- Steric Factors : Bulkier nucleophiles exhibit reduced reactivity due to steric hindrance near the sulfonyl group .

- Catalytic Systems : Palladium-based catalysts show superior performance in cross-coupling reactions compared to nickel analogs .

Stability and Side Reactions

科学研究应用

1-((4-Bromophenyl)sulfonyl)piperidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

作用机制

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

相似化合物的比较

1-((4-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(4-Bromophenyl)piperidin-4-one: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.

1-(4-Chlorophenyl)sulfonyl)piperidin-4-one: The substitution of bromine with chlorine can affect the compound’s properties and reactivity.

1-(4-Methylphenyl)sulfonyl)piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidin-4-one core with a sulfonyl group attached to a 4-bromophenyl moiety. This structural configuration is critical for its biological activity. The molecular formula is C11H12BrN2O2S, which indicates the presence of bromine, nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in various assays. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease, while urease inhibition points towards its utility in managing urinary tract infections .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Mechanism: It modulates signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation, leading to reduced cytokine production.

- Enzyme Inhibition Mechanism: The sulfonamide moiety plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity effectively.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antibacterial Efficacy Study: A study conducted on various derivatives of piperidine-based sulfonamides showed that this compound exhibited superior activity against multi-drug resistant strains compared to standard antibiotics .

- Anti-inflammatory Research: In vivo models demonstrated that treatment with this compound significantly reduced inflammation markers in induced arthritis models, suggesting a promising avenue for developing anti-inflammatory drugs .

- Enzyme Inhibition Analysis: Detailed kinetic studies revealed that the compound acts as a competitive inhibitor of AChE, with an IC50 value indicating significant potency compared to existing inhibitors .

属性

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRKCAXMZOAGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640923 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-54-4 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。